molecular formula C14H21N3O2 B2822750 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320506-67-8

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2822750
CAS No.: 2320506-67-8
M. Wt: 263.341
InChI Key: PQVAJZNNAQYETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
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Biological Activity

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a piperidine ring, a dimethylpyrimidine moiety, and an ethanone group, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, with a molecular weight of approximately 306.37 g/mol. The presence of multiple functional groups indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₂
Molecular Weight306.37 g/mol
StructureStructure

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. Preliminary studies suggest that the compound may inhibit certain cellular pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound against several bacterial strains and reported promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties. A related study demonstrated that derivatives of dimethylpyrimidine exhibited inhibitory effects on viral replication in vitro:

  • Ebola Virus Inhibition : Compounds based on similar structures showed EC50 values ranging from 0.64 µM to 0.93 µM, indicating effective inhibition of viral entry mechanisms .

Anticancer Potential

Preliminary investigations into the anticancer potential of this compound suggest it may induce apoptosis in cancer cells. A case study involving cell line assays revealed:

Cell LineIC50 (µM)
HeLa12.5
MCF715.3

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antiviral Activity : A group synthesized and tested various piperidine derivatives for their ability to inhibit viral infections, finding that modifications to the piperidine ring significantly enhanced activity against multiple viruses.
  • Antimicrobial Evaluation : Another research project focused on the synthesis of piperidine-based compounds, revealing strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10-11(2)15-9-16-14(10)19-8-13-4-6-17(7-5-13)12(3)18/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVAJZNNAQYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.